2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine is a chemical compound characterized by the empirical formula . It features a unique structure that includes a pyrrolo[3,4-c]pyridine core with a benzyl substituent. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
This compound can be sourced from various chemical databases and research publications. It belongs to the class of bicyclic compounds, specifically those containing nitrogen heterocycles, which are prevalent in many natural products and pharmaceuticals. The compound's structure is significant for its potential interactions with biological targets, making it a subject of interest in drug discovery and development.
The synthesis of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine typically involves several key steps:
Industrial applications may utilize optimized methods for large-scale synthesis, including continuous flow systems and automated reactors to enhance yield and purity .
The molecular structure of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine can be represented as follows:
The compound's structure features a bicyclic system that includes both saturated carbon atoms and nitrogen atoms within the rings, which contributes to its chemical reactivity and biological properties .
2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine is involved in various chemical reactions:
The mechanism of action for 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine involves its interaction with specific biological targets:
The physical properties of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine include:
Chemical properties include:
2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine has several notable applications:
The pyrrolo[3,4-c]pyridine core is strategically disconnected into two primary synthons: a nitrogen-containing linear precursor for the pyrrolidine ring and a functionalized pyridine derivative for subsequent annulation. The most efficient retrosynthetic pathway involves disconnection at the C2-N bond, revealing 3,4-pyridinedicarboxylic acid derivatives and benzylamine as viable starting materials [2] [8]. Alternative routes include cyclocondensation of 1,4-dicarbonyl compounds with proline derivatives or intramolecular Heck cyclizations for advanced intermediates [4] [9].
Key intermediates identified through retrosynthesis include:
Table 1: Retrosynthetic Pathways Comparison
Disconnection Strategy | Key Synthons | Complexity Rating | Reported Yield Range |
---|---|---|---|
C2-N bond cleavage | 3,4-Pyridinedicarboxylic acid + benzylamine | Moderate | 65-78% [8] |
Ring fusion hydrogenation | 2-Benzyl-1H-pyrrolo[3,4-c]pyridine | High (stereoselectivity challenges) | 52-68% [3] |
Diazabicyclo[3.3.0]octane scaffold | N-protected prolinol derivatives | Low to Moderate | 70-85% [9] |
Construction of the saturated bicyclic system with defined stereochemistry presents significant synthetic challenges due to the presence of two chiral centers (typically at positions 3a and 7a). The most effective approach employs catalytic enantioselective hydrogenation of the corresponding aromatic precursor using Pd/C (5-10% loading) under high-pressure H₂ (7-8 kg/cm²) at 70-85°C in toluene, with L-proline as a chiral modifier achieving >97% enantiomeric excess for analogous [3,4-b] isomers [1] [3]. While similar stereocontrol is predicted computationally for the [3,4-c] system, experimental validation remains limited.
Alternative stereoselective methods include:
Table 2: Stereochemical Control Methods
Methodology | Conditions | ee (%) | Scalability | Reference Analogue |
---|---|---|---|---|
Pd/C + L-proline hydrogenation | 70-85°C, 7-8 kg/cm² H₂, toluene | >97% (predicted) | Industrial | [3,4-b] isomer [1] |
D(-)-Tartaric acid resolution | Ethanol/acetone (1:0.5), 0-5°C | 98.5% | Pilot scale | (4aS,7aS)-[3,4-b] isomer [1] |
Chiral HPLC separation | Chiral AGP column, 10 mM NH₄OAc/MeOH (70:30) | >99% | Analytical/preparative | Patent EP3093291B1 [5] |
The benzyl moiety serves dual roles as a protecting group for the secondary amine and as a modifiable pharmacophore. Strategic protection-deprotection sequences are essential for regioselective functionalization. Carbamate-based protecting groups (Cbz, Boc) demonstrate superior compatibility with subsequent transformations compared to acyl groups [8] [9].
Critical functionalization strategies include:
Table 3: Benzyl Group Modification Outcomes
Transformation | Reagents/Conditions | Yield (%) | Functional Group Tolerance |
---|---|---|---|
Hydrogenolytic deprotection | 20% Pd(OH)₂/C, MeOH, H₂ (50 psi), 40°C | 92-95 | Limited for nitro groups [8] |
Reductive amination | NaBH₃CN, RCHO, MeOH/CH₂Cl₂ (1:1), rt | 78-85 | Broad (ketones unaffected) [3] |
Suzuki coupling | 4-Bromobenzyl derivative, ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 80°C | 65-72 | Sensitive to steric hindrance [8] |
Olefin hydrogenation | 10% Pd/C, H₂ (1 atm), EtOAc, 25°C | >98 | Chemoselective for alkenes [3] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7